[3-(2,2-Difluoroethoxy)phenyl]methanol
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Overview
Description
“[3-(2,2-Difluoroethoxy)phenyl]methanamine” is a chemical compound with the CAS Number: 1184693-36-4 . It has a molecular weight of 187.19 . The IUPAC name for this compound is [3- (2,2-difluoroethoxy)phenyl]methanamine .
Molecular Structure Analysis
The InChI code for “[3-(2,2-Difluoroethoxy)phenyl]methanamine” is 1S/C9H11F2NO/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-4,9H,5-6,12H2 .Physical And Chemical Properties Analysis
“[3-(2,2-Difluoroethoxy)phenyl]methanamine” is a powder at room temperature .Scientific Research Applications
Catalysts and Catalytic Processes
One research avenue explores the use of [3-(2,2-Difluoroethoxy)phenyl]methanol derivatives in catalysis, such as in the enantioselective epoxidation of α,β-enones. This process utilizes certain catalysts to afford corresponding epoxides with high enantioselectivities, demonstrating the compound's potential in stereoselective synthesis (Jun Lu et al., 2008).
Synthesis of Heterocyclic Compounds
Another significant application is in the synthesis of heterocyclic compounds, like the aza-Piancatelli rearrangement. Here, derivatives of [3-(2,2-Difluoroethoxy)phenyl]methanol undergo smooth transformation in the presence of catalysts to yield complex heterocyclic structures, indicating its role in facilitating diverse organic reactions (B. Reddy et al., 2012).
Advanced Materials and Photophysics
Research into advanced materials also taps into the utility of [3-(2,2-Difluoroethoxy)phenyl]methanol. Studies have revealed its involvement in the templated assembly of metal clusters and the enhancement of polymer solar cells, showcasing the compound's contribution to materials science and energy conversion technologies (P. Andrews et al., 2007; Huiqiong Zhou et al., 2013).
Electrosynthesis and Catalytic Reactions
Electrosynthesis leveraging [3-(2,2-Difluoroethoxy)phenyl]methanol explores its reactivity under electrochemical conditions to produce valuable intermediates, further emphasizing its role in innovative synthesis strategies (Shoji Furuta et al., 1998).
Safety And Hazards
properties
IUPAC Name |
[3-(2,2-difluoroethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-4,9,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOUYVDUSUPECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,2-Difluoroethoxy)phenyl]methanol |
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